3-Nitrophenyl b-D-galactopyranoside

Description

BenchChem offers high-quality 3-Nitrophenyl b-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrophenyl b-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

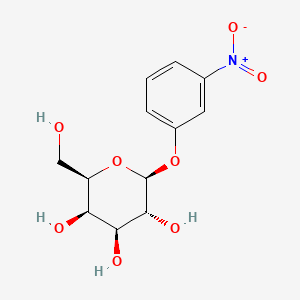

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMGHVCRFMITI-YBXAARCKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293757 |

Source

|

| Record name | 3-Nitrophenyl β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-25-2 |

Source

|

| Record name | 3-Nitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3150-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nitrophenyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrophenyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitrophenyl β-D-galactopyranoside: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Nitrophenyl β-D-galactopyranoside, a crucial chromogenic substrate in molecular biology and diagnostics. Moving beyond a simple recitation of facts, this document delves into the nuanced structural details, synthetic rationale, and the practical wisdom behind its application in enzymatic assays, with a particular focus on β-galactosidase.

Elucidating the Core Structure

At its heart, 3-Nitrophenyl β-D-galactopyranoside is a synthetic glycoside designed for a specific purpose: to signal the presence and activity of the enzyme β-galactosidase. Its structure can be deconstructed into two key functional moieties: a galactose sugar unit and a 3-nitrophenyl aglycone.

The galactose component is in its pyranose form (a six-membered ring) and exists as the β-anomer. This specific stereochemistry is critical, as the β-glycosidic bond is the precise target for the hydrolytic action of β-galactosidase. The enzyme's active site is exquisitely shaped to recognize and cleave this particular linkage.

The 3-nitrophenyl group serves as the reporter. It is linked to the anomeric carbon (C1) of the galactose ring via an oxygen atom, forming the β-glycosidic bond. The "3-nitro" designation indicates that the nitro group (-NO2) is attached to the third carbon of the phenyl ring, a position also known as the meta position. This positioning influences the electronic properties of the molecule and, consequently, the spectral properties of the resulting chromophore upon hydrolysis.

| Identifier | Value |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol |

| CAS Number | 3150-25-2 |

| Molecular Formula | C₁₂H₁₅NO₈ |

| Molecular Weight | 301.25 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)O[C@H]2CO)O)O">C@@HO)[O-] |

Table 1: Key Chemical Identifiers for 3-Nitrophenyl β-D-galactopyranoside.

The Rationale Behind Chemical Synthesis

The synthesis of 3-Nitrophenyl β-D-galactopyranoside, and its isomers, is a classic example of glycosylation chemistry. The overarching principle involves the formation of a glycosidic bond between a suitably protected galactose derivative and the corresponding nitrophenol.

A common synthetic route proceeds as follows:

-

Protection of Galactose: D-Galactose is first per-acetylated to protect all its hydroxyl groups. This is typically achieved by reacting galactose with acetic anhydride in the presence of a catalyst. This protection strategy is crucial to prevent unwanted side reactions and to direct the glycosylation to the anomeric carbon.

-

Glycosylation: The per-acetylated galactose is then reacted with 3-nitrophenol. This reaction is often promoted by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O). The catalyst activates the anomeric position of the protected sugar, facilitating the nucleophilic attack by the hydroxyl group of 3-nitrophenol.

-

Deprotection: The resulting protected glycoside is then de-acetylated to yield the final product, 3-Nitrophenyl β-D-galactopyranoside. This is typically accomplished by transesterification using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).

The choice of protecting groups and reaction conditions can influence the stereochemical outcome of the glycosylation, favoring the formation of either the α or β anomer. For the synthesis of the β-anomer, specific catalysts and solvent systems are employed to ensure high stereoselectivity.

The Chromogenic Principle: A Visual Readout of Enzymatic Activity

The utility of 3-Nitrophenyl β-D-galactopyranoside lies in its role as a chromogenic substrate. In its intact form, the molecule is colorless. However, in the presence of β-galactosidase, the enzyme catalyzes the hydrolysis of the β-glycosidic bond.

This enzymatic cleavage releases two products: D-galactose and 3-nitrophenol. While galactose is colorless, 3-nitrophenol exhibits a distinct yellow color under alkaline conditions. The intensity of this yellow color is directly proportional to the amount of 3-nitrophenol produced, which in turn is a direct measure of the β-galactosidase activity. The resulting 3-nitrophenolate ion has a maximum absorbance at a specific wavelength, allowing for quantitative measurement using a spectrophotometer.

Caption: Enzymatic hydrolysis of 3-Nitrophenyl β-D-galactopyranoside.

Field-Proven Insights: The Isomer Matters

While the ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers of nitrophenyl-β-D-galactopyranoside all function as chromogenic substrates for β-galactosidase, the choice of isomer is not arbitrary and has significant implications for experimental design and data interpretation. The position of the nitro group influences the electronic properties of the phenoxy leaving group, which in turn affects the rate of enzymatic hydrolysis.

| Isomer | Common Abbreviation | Typical Km (mM) for E. coli β-galactosidase | Notes on Application |

| 2-Nitrophenyl β-D-galactopyranoside | ONPG | ~0.1 - 0.4 | The most commonly used isomer due to its good balance of solubility and kinetic properties. The resulting o-nitrophenol has an absorbance maximum around 420 nm. |

| 3-Nitrophenyl β-D-galactopyranoside | - | Data not widely available, but expected to be a poorer substrate. | Less commonly used, likely due to less favorable kinetic parameters compared to the ortho and para isomers. The electronic effect of the meta-nitro group is less pronounced. |

| 4-Nitrophenyl β-D-galactopyranoside | PNPG | ~0.04 - 0.2 | Exhibits a lower Km than ONPG, indicating a higher affinity for the enzyme. The resulting p-nitrophenol has an absorbance maximum around 405 nm. May be preferred for assays requiring higher sensitivity. |

Table 2: Comparative properties of nitrophenyl-β-D-galactopyranoside isomers.

The causality behind the preference for ONPG and PNPG in most applications lies in their superior kinetic parameters (lower Kₘ and/or higher Vₘₐₓ) compared to the meta-isomer. The electron-withdrawing nitro group, when positioned at the ortho or para position, exerts a stronger influence on the glycosidic bond, making it more susceptible to enzymatic cleavage. This translates to a more efficient reaction and a more sensitive assay. While 3-Nitrophenyl β-D-galactopyranoside is a valid substrate, its use is less prevalent, and researchers opting for this isomer should be prepared to potentially encounter lower signal-to-noise ratios and may need to optimize assay conditions accordingly.

Experimental Protocol: A Self-Validating System for β-Galactosidase Assay

The following protocol provides a robust framework for the quantitative determination of β-galactosidase activity using a nitrophenyl-β-D-galactopyranoside substrate. The principles are applicable to the 3-nitro isomer, though optimization of substrate concentration and incubation time may be necessary.

Materials:

-

Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄. Adjust pH to 7.0.

-

Substrate Stock Solution: 4 mg/mL of 3-Nitrophenyl β-D-galactopyranoside in Z-buffer.

-

Stop Solution: 1 M Na₂CO₃.

-

Cell Lysate or Purified Enzyme: The sample containing β-galactosidase.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine a suitable volume of cell lysate or purified enzyme with Z-buffer to a final volume of 1 mL. Include a blank control containing buffer instead of the enzyme source.

-

Pre-incubation: Equilibrate the reaction tubes to the desired assay temperature (typically 28-37°C) for 5 minutes.

-

Initiation of Reaction: Add 200 µL of the pre-warmed substrate stock solution to each tube, vortex briefly, and start a timer.

-

Incubation: Incubate the reactions at the chosen temperature. The incubation time will depend on the enzyme activity and should be sufficient to generate a visible yellow color but before the reaction reaches saturation.

-

Termination of Reaction: Stop the reaction by adding 500 µL of the Stop Solution. The high pH of the sodium carbonate solution denatures the enzyme and ensures the full development of the yellow color of the nitrophenolate ion.

-

Measurement: Centrifuge the tubes to pellet any cell debris. Measure the absorbance of the supernatant at the appropriate wavelength for the specific isomer (around 420 nm for o-nitrophenol).

-

Calculation of Activity: The activity of β-galactosidase is typically expressed in Miller units, which are calculated based on the absorbance reading, incubation time, and cell density.

3-Nitrophenyl b-D-galactopyranoside physical and chemical properties

An In-depth Technical Guide to Nitrophenyl-β-D-galactopyranosides for Researchers and Drug Development Professionals

Foreword: Isomer-Specific Considerations

The nitrophenyl-β-D-galactopyranosides are a class of chromogenic substrates invaluable for detecting β-galactosidase activity. This class includes three positional isomers: ortho (2-nitrophenyl), meta (3-nitrophenyl), and para (4-nitrophenyl). While all can be hydrolyzed by β-galactosidase, the ortho-isomer, commonly abbreviated as ONPG, is the most widely utilized in molecular biology and biochemical assays due to its favorable reaction kinetics and the distinct colorimetric signature of its product. This guide will focus primarily on the properties and applications of ONPG (o-nitrophenyl-β-D-galactopyranoside), the industry standard, while providing comparative context where appropriate.

Part 1: Core Physicochemical Properties of ONPG

A precise understanding of a reagent's physical and chemical characteristics is the bedrock of reproducible and reliable experimentation. The properties of ONPG dictate its handling, storage, and application in aqueous buffer systems typical of biochemical assays.

Quantitative Data Summary

| Property | Value |

| Synonyms | ONPG, 2-Nitrophenyl β-D-galactopyranoside, o-NPG |

| CAS Number | 369-07-3[1] |

| Molecular Formula | C₁₂H₁₅NO₈[1][2][3] |

| Molecular Weight | 301.25 g/mol [1][2][3] |

| Appearance | White to pale yellow/beige crystalline powder[3][4] |

| Melting Point | ~186 °C (may decompose)[2] |

| Solubility | Soluble in water. Higher concentrations (e.g., >15 mg/mL) may require gentle heating for full dissolution.[5] Also soluble in DMSO and DMF.[6] |

| Storage Conditions | Store at -20°C to 4°C, protected from light and moisture.[5][7] |

Part 2: The Scientific Basis of Application

The utility of ONPG is rooted in its specific interaction with β-galactosidase, an enzyme central to the lactose metabolism pathway and a widely adopted reporter in molecular genetics.

Mechanism of Enzymatic Hydrolysis

ONPG functions as an analog of lactose. In the presence of β-galactosidase, the enzyme catalyzes the cleavage of the β-glycosidic bond linking the galactose moiety to the nitrophenyl group. This hydrolysis reaction yields two products: galactose and o-nitrophenol.[1] While ONPG and galactose are colorless, the liberated o-nitrophenol imparts a distinct yellow color to the solution, which can be quantified by measuring its absorbance at a wavelength of 420 nm.[1][8] The rate of color formation is directly proportional to the concentration and activity of the β-galactosidase enzyme in the sample.[1][8]

It is crucial to understand that while ONPG is an excellent substrate, it is not an inducer of the lac operon.[1] Therefore, in cellular systems, transcription of the β-galactosidase gene (lacZ) must be induced by lactose or a functional analog like IPTG for the enzymatic activity to be present.[1]

Caption: Enzymatic cleavage of ONPG by β-galactosidase.

Part 3: Field-Proven Methodologies

The conversion of enzymatic activity into a quantifiable colorimetric signal makes ONPG a versatile tool for numerous applications.

Quantitative β-Galactosidase Activity Assay (Miller Assay Variant)

This protocol provides a robust method for determining β-galactosidase activity in bacterial lysates. The causality behind the protocol steps is critical: the reaction is initiated in a controlled environment (Z-buffer), allowed to proceed for a defined time, and then abruptly stopped by a pH shift, which denatures the enzyme and stabilizes the colored product for accurate measurement.

Required Reagents:

-

Z-Buffer: 0.06 M Na₂HPO₄, 0.04 M NaH₂PO₄, 0.01 M KCl, 0.001 M MgSO₄. Adjust pH to 7.0. Just before use, add β-mercaptoethanol to a final concentration of 0.05 M.

-

ONPG Solution: 4 mg/mL of ONPG dissolved in Z-Buffer.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Bacterial cell culture and lysis buffer (e.g., PopCulture® Reagent or sonication).

-

Spectrophotometer.

Step-by-Step Protocol:

-

Cell Lysis: Prepare a cell lysate from your bacterial culture to release the intracellular enzymes. The volume of lysate used will depend on the expected expression level of β-galactosidase.

-

Reaction Setup: In a microcentrifuge tube, add 100-500 µL of cell lysate. Adjust the total volume to 1.0 mL with Z-Buffer. Prepare a "blank" control tube containing 1.0 mL of Z-Buffer and the same amount of lysis buffer as your sample, but no cell lysate.

-

Temperature Equilibration: Incubate the tubes at 28°C or 37°C for 5 minutes to ensure a stable reaction temperature.

-

Reaction Initiation: Add 200 µL of the 4 mg/mL ONPG solution to each tube (including the blank). Start a timer immediately. Mix gently.

-

Incubation and Observation: Allow the reaction to proceed. Monitor the sample tube for the development of a yellow color. The incubation time can range from a few minutes for high-activity samples to several hours for low-activity samples.

-

Reaction Termination: When a moderate yellow color is visible, stop the reaction by adding 500 µL of 1 M Na₂CO₃. Record the exact reaction time. The high pH of the sodium carbonate denatures the enzyme, halting all activity.

-

Absorbance Measurement: Measure the optical density (OD) of the reaction mixture at 420 nm. Use the "blank" tube to zero the spectrophotometer.

Caption: Standardized workflow for a quantitative ONPG assay.

Part 4: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. While not classified as acutely hazardous, proper handling of ONPG is essential.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.

-

Inhalation: Avoid creating and inhaling dust. Handle in a well-ventilated area. May cause respiratory irritation.[3]

-

Contact: Avoid contact with skin and eyes. May cause skin and serious eye irritation.[3] In case of contact, rinse thoroughly with water.

-

Stability and Storage: ONPG is stable when stored correctly. Keep the container tightly sealed in a cool, dry, and dark environment (e.g., -20°C for long-term storage) to prevent degradation.[4][7]

References

-

ortho-Nitrophenyl-β-galactoside - Wikipedia . Wikipedia. [Link]

-

Nitrophenylgalactosides | C12H15NO8 - PubChem . National Institutes of Health (NIH). [Link]

-

p-Nitrophenyl beta-D-galactopyranoside - Glycosynth . Glycosynth. [Link]

-

Hydrolysis of ortho-nitrophenol-beta-D-galactopyranoside. ONPG... - ResearchGate . ResearchGate. [Link]

-

O-Nitrophenyl-Β-D-Galactopyranoside - MP Biomedicals . MP Biomedicals. [Link]

Sources

- 1. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Nitrophenylgalactosides | C12H15NO8 | CID 96647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 369-07-3: o-Nitrophenyl β-D-galactopyranoside [cymitquimica.com]

- 5. thomassci.com [thomassci.com]

- 6. caymanchem.com [caymanchem.com]

- 7. goldbio.com [goldbio.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Nitrophenyl β-D-galactopyranoside

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Nitrophenyl β-D-galactopyranoside, a crucial chromogenic substrate for the detection and quantification of β-galactosidase activity. The guide is intended for researchers, scientists, and professionals in the fields of drug development, diagnostics, and molecular biology. We will delve into the intricacies of both classical chemical synthesis, primarily the Koenigs-Knorr reaction, and modern enzymatic approaches. This document will not only provide detailed, step-by-step protocols but also explore the underlying chemical principles, the rationale behind experimental choices, and a comparative analysis of the different synthetic strategies.

Introduction: The Significance of 3-Nitrophenyl β-D-galactopyranoside

3-Nitrophenyl β-D-galactopyranoside (3-NPG) is a synthetic glycoside that plays a pivotal role in a multitude of biochemical and diagnostic applications. Its core utility lies in its function as a chromogenic substrate for the enzyme β-galactosidase. In the presence of this enzyme, the glycosidic bond in 3-NPG is hydrolyzed, releasing 3-nitrophenol. This product, under alkaline conditions, exhibits a distinct yellow color that can be readily quantified spectrophotometrically. This colorimetric assay provides a simple, sensitive, and reliable method for measuring β-galactosidase activity.

The applications of 3-NPG and its isomers (2-NPG and 4-NPG) are widespread and include:

-

Microbiology: Identifying and differentiating bacteria based on their ability to metabolize lactose. The lacZ gene, which codes for β-galactosidase, is a common reporter gene in molecular biology.

-

Molecular Biology: Quantifying gene expression in reporter gene assays where lacZ is linked to a promoter of interest.

-

Enzyme Kinetics: Studying the kinetics and inhibition of β-galactosidase from various sources.

-

Diagnostics: Developing diagnostic kits for the detection of pathogens or specific enzymatic activities.

Given its importance, the efficient and stereoselective synthesis of 3-NPG is of paramount interest. This guide will explore the two primary methodologies for its preparation: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction, first reported in 1901, remains a cornerstone of chemical glycosylation.[1] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[1][2] This method allows for the formation of a glycosidic bond with a high degree of stereocontrol, particularly for the synthesis of β-glycosides when a participating protecting group is present at the C-2 position of the glycosyl donor.

The Underlying Chemistry: Mechanism and Stereoselectivity

The Koenigs-Knorr reaction proceeds through the formation of a key intermediate, an oxocarbenium ion. The stereochemical outcome of the reaction is largely dictated by the nature of the protecting group at the C-2 position of the glycosyl donor.

-

Neighboring Group Participation: For the synthesis of β-galactosides, acetyl protecting groups are commonly employed. The acetyl group at the C-2 position participates in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the bromide leaving group. This intermediate shields the α-face of the anomeric carbon.

-

SN2 Attack: The incoming nucleophile (3-nitrophenol) can then only attack from the β-face, leading to the exclusive formation of the β-glycoside. This is a classic example of a neighboring-group-assisted SN2 reaction.[2]

The overall workflow for the chemical synthesis of 3-Nitrophenyl β-D-galactopyranoside can be visualized as follows:

Caption: Workflow for the chemical synthesis of 3-Nitrophenyl β-D-galactopyranoside.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-Nitrophenyl β-D-galactopyranoside via the Koenigs-Knorr reaction.

Materials:

-

D-Galactose

-

Acetic anhydride

-

Pyridine

-

30% HBr in glacial acetic acid

-

3-Nitrophenol

-

Silver carbonate (freshly prepared and dried is recommended)

-

Dichloromethane (anhydrous)

-

Methanol (anhydrous)

-

Sodium methoxide solution (25% in methanol)

-

Amberlite IR-120 (H⁺ form) resin

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and equipment

Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide (Acetobromogalactose)

-

Acetylation of D-Galactose: To a solution of D-galactose in pyridine at 0 °C, add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight. Pour the reaction mixture into ice-water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain D-galactose pentaacetate.

-

Bromination: Dissolve the D-galactose pentaacetate in a minimal amount of 30% HBr in glacial acetic acid at 0 °C. Stir the reaction at room temperature for 2-3 hours, monitoring the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with cold water and saturated sodium bicarbonate solution until neutral. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as a syrup or solid. This product is moisture-sensitive and should be used immediately or stored under anhydrous conditions.

Step 2: Koenigs-Knorr Glycosylation

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 3-nitrophenol (1.0 eq) and 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1.2 eq) in anhydrous dichloromethane.

-

Add freshly dried silver carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature in the dark for 24-48 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with dichloromethane.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude protected product, 3-nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside.

Step 3: Zemplén Deacetylation

-

Dissolve the crude protected product in anhydrous methanol.

-

Cool the solution to 0 °C and add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq).

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is completely consumed (typically 1-2 hours).

-

Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude 3-Nitrophenyl β-D-galactopyranoside.

Step 4: Purification

-

Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexane.

-

Collect the fractions containing the pure product, as identified by TLC.

-

Evaporate the solvent from the combined pure fractions to obtain 3-Nitrophenyl β-D-galactopyranoside as a white or pale yellow solid.

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis offers a more environmentally friendly and highly selective alternative to chemical methods for glycoside synthesis.[3] This approach utilizes glycosidases, typically β-galactosidases, which in their natural function hydrolyze glycosidic bonds. However, by manipulating the reaction conditions, these enzymes can be used to catalyze the formation of new glycosidic bonds through a process called transglycosylation.

The Principle of Enzymatic Transglycosylation

In a transglycosylation reaction, the β-galactosidase first cleaves a glycosidic bond in a donor substrate (e.g., lactose or another nitrophenyl-β-D-galactopyranoside), forming a covalent enzyme-galactosyl intermediate. This intermediate can then be intercepted by a nucleophile (the acceptor, in this case, 3-nitrophenol) to form a new glycosidic bond. This process competes with hydrolysis, where water acts as the acceptor. To favor transglycosylation, high concentrations of the acceptor and/or low water activity are often employed.

The enzymatic synthesis pathway can be depicted as follows:

Caption: General workflow for the enzymatic synthesis of 3-Nitrophenyl β-D-galactopyranoside.

Representative Experimental Protocol

This protocol provides a general framework for the enzymatic synthesis of 3-Nitrophenyl β-D-galactopyranoside. Optimization of specific parameters such as enzyme source, substrate concentrations, and reaction time may be necessary.

Materials:

-

β-galactosidase from Aspergillus oryzae

-

Lactose or o-Nitrophenyl-β-D-galactopyranoside (ONPG) as the galactose donor

-

3-Nitrophenol

-

Sodium acetate buffer (e.g., 50 mM, pH 4.5)

-

Acetonitrile (optional, as a cosolvent)

-

Silica gel or C18 reversed-phase silica gel for column chromatography

-

Standard laboratory equipment for incubation and purification

Procedure:

-

Prepare a reaction mixture containing the galactose donor (e.g., 100 mM lactose or 50 mM ONPG) and 3-nitrophenol (e.g., 200 mM) in sodium acetate buffer (pH 4.5). If solubility is an issue, a small amount of a cosolvent like acetonitrile can be added.

-

Add β-galactosidase from Aspergillus oryzae to the reaction mixture to a final concentration of, for example, 10 U/mL.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37-50 °C) with gentle agitation.

-

Monitor the formation of 3-NPG over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Once the optimal yield is achieved, terminate the reaction by heating the mixture to denature the enzyme (e.g., 90 °C for 10 minutes) or by adding a quenching agent.

-

Filter the reaction mixture to remove the denatured enzyme.

-

Purify the 3-NPG from the reaction mixture using column chromatography. For example, reversed-phase chromatography with a water/acetonitrile gradient can be effective for separating the product from the more polar unreacted substrates and by-products.

-

Collect and combine the fractions containing the pure product and remove the solvent to obtain 3-Nitrophenyl β-D-galactopyranoside.

Comparative Analysis: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis of 3-NPG depends on several factors, including the desired scale of production, purity requirements, and environmental considerations.

| Feature | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (Transglycosylation) |

| Stereoselectivity | High (typically >95% β-anomer with participating groups) | Very high (enzyme-controlled, typically exclusive β-linkage) |

| Regioselectivity | Not applicable for this specific synthesis | Can be an issue if the acceptor has multiple hydroxyl groups, but not for 3-nitrophenol |

| Reaction Conditions | Anhydrous conditions, often requires inert atmosphere, use of toxic heavy metal salts | Aqueous buffer, mild pH and temperature |

| Protecting Groups | Requires multiple protection and deprotection steps | No protecting groups required, leading to a shorter synthesis |

| Yield | Can be high, but multi-step nature reduces overall yield | Yields can be variable and are often limited by the competing hydrolysis reaction |

| By-products | Stoichiometric amounts of silver salts and other reagents | Primarily hydrolysis products (e.g., galactose) |

| Environmental Impact | Generates significant chemical waste | "Greener" process with less hazardous waste |

| Scalability | Well-established for large-scale synthesis | Can be challenging to scale up due to enzyme cost and stability |

Conclusion

The synthesis of 3-Nitrophenyl β-D-galactopyranoside can be successfully achieved through both chemical and enzymatic routes. The classical Koenigs-Knorr reaction provides a reliable and well-established method for obtaining the desired β-anomer with high stereoselectivity, albeit with the need for protecting group manipulations and the use of hazardous reagents. In contrast, enzymatic synthesis using β-galactosidases offers a more sustainable and elegant approach, proceeding under mild conditions without the need for protecting groups. While yields in enzymatic reactions can be a limiting factor, the high selectivity and environmental benefits make it an attractive alternative, particularly for smaller-scale applications and in the context of green chemistry. The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the researcher or drug development professional, balancing factors such as yield, purity, cost, and environmental impact.

References

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

-

Wikipedia contributors. (2023). Koenigs–Knorr reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (2019). Chemistry, 25(6), 1461-1465.

- Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates. In Essentials of Glycobiology (3rd ed.). (2015).

-

Koenigs knorr reaction and mechanism. (2017). [PowerPoint slides]. SlideShare. Retrieved from [Link]

- Regioselective synthesis of p-nitrophenyl glycosides of β-D-galactopyranosyl-disaccharides by transglycosylation with β-D-galactosidases. (2000).

- Determination of the transgalactosylation activity of Aspergillus oryzae β-galactosidase: effect of pH, temperature, and galactose and glucose concentrations. (2011).

- Biotechnological application of Aspergillus oryzae β-galactosidase immobilized on glutaraldehyde modified zinc oxide nanoparticles. (2023). Scientific Reports, 13(1), 1269.

- Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-gluco- and D-galactopyranosides. (2000). Journal of Molecular Structure, 522(1-3), 167-177.

- Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2022).

- Thin-layer chromatography of the products of β-galactosidase and α-galactosidase activities from G. dipsosauri strain DD1. (2003). FEMS Microbiology Letters, 225(1), 127-132.

Sources

A Deep Dive into the Enzymatic Hydrolysis of ONPG by β-Galactosidase: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the mechanism behind the hydrolysis of ortho-nitrophenyl-β-D-galactopyranoside (ONPG) by the enzyme β-galactosidase. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the intricate molecular interactions, catalytic processes, and practical experimental considerations that underpin this widely utilized biochemical reaction.

Introduction: The Significance of β-Galactosidase and its Chromogenic Substrate

β-Galactosidase (EC 3.2.1.23) is a glycoside hydrolase that plays a crucial role in the catabolism of β-galactosides, most notably lactose.[1][2] In prokaryotes, such as Escherichia coli, it is a key component of the lac operon, a classic model for gene regulation.[3] Beyond its physiological importance, β-galactosidase has become an indispensable tool in molecular biology, genetics, and biotechnology, largely due to the availability of chromogenic substrates like ONPG.[4][5]

ONPG is a synthetic lactose analog where the glucose moiety is replaced by an ortho-nitrophenyl group.[2] This structural similarity allows it to be recognized and cleaved by β-galactosidase. The enzymatic hydrolysis of the colorless ONPG yields galactose and ortho-nitrophenol, the latter of which is a yellow compound with a strong absorbance at 420 nm.[4][6] This colorimetric change provides a simple and sensitive method for quantifying β-galactosidase activity.[4] Understanding the precise mechanism of this reaction is paramount for its effective application in reporter gene assays, enzyme-linked immunosorbent assays (ELISAs), and other biochemical analyses.

The Structural Architecture of E. coli β-Galactosidase

The β-galactosidase from E. coli is a large, homotetrameric protein with a total molecular weight of approximately 464 kDa.[1][7] Each of the four identical polypeptide chains consists of 1023 amino acids organized into five distinct domains.[1][7][8] The active site is located within a deep pit at the C-terminal end of the third domain, which adopts a distorted TIM-type barrel structure.[1][3] Crucially, the functional active site is formed by elements from two adjacent subunits of the tetramer, highlighting the importance of the quaternary structure for catalytic activity.[1][7]

The active site also contains essential metal ions, specifically Mg²⁺ and Na⁺ (or K⁺), which are critical for catalysis.[9] The Mg²⁺ ion is coordinated by several active site residues and water molecules, playing a role in stabilizing the enzyme structure and modulating the pKa of key catalytic residues.[9][10] The Na⁺ ion is involved in substrate binding, directly interacting with the hydroxyl groups of the galactose moiety.[11]

The Catalytic Mechanism: A Two-Step Double-Displacement Reaction

The hydrolysis of ONPG by β-galactosidase proceeds via a double-displacement mechanism, involving the formation and subsequent breakdown of a covalent glycosyl-enzyme intermediate.[10][12] This process can be dissected into two main steps: galactosylation and degalactosylation.

Step 1: Galactosylation - Formation of the Covalent Intermediate

In the first step, the ONPG substrate binds to the active site. An acid catalyst, Glutamate-461 (Glu-461), donates a proton to the glycosidic oxygen of ONPG.[1][3] This protonation facilitates the departure of the ortho-nitrophenol group. Concurrently, a nucleophilic residue, Glutamate-537 (Glu-537), attacks the anomeric carbon (C1) of the galactose moiety.[1][11] This results in the formation of a transient, planar oxocarbenium ion-like transition state, which then collapses to form a covalent bond between the galactose and Glu-537.[3][11] At this stage, the ortho-nitrophenol is released, leading to the development of the characteristic yellow color.

Step 2: Degalactosylation - Hydrolysis of the Intermediate

The second step involves the hydrolysis of the galactosyl-enzyme intermediate. The same Glu-461 residue that acted as an acid catalyst now functions as a general base. It accepts a proton from a water molecule, thereby activating the water to act as a nucleophile.[1][11] This activated water molecule then attacks the anomeric carbon of the galactose that is covalently linked to Glu-537.[11] This attack also proceeds through an oxocarbenium ion-like transition state. The final outcome is the cleavage of the covalent bond between galactose and the enzyme, releasing galactose and regenerating the free, active enzyme.[3]

Below is a diagram illustrating the key steps in the catalytic mechanism of ONPG hydrolysis by β-galactosidase.

Caption: Catalytic mechanism of ONPG hydrolysis.

Quantitative Analysis: Kinetic Parameters of β-Galactosidase

The efficiency of ONPG hydrolysis by β-galactosidase can be described by the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters can vary depending on the source of the enzyme and the assay conditions.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg or A/min) | Reference |

| Aspergillus oryzae | ONPG | 0.800 | 0.0864 A/min | [13] |

| Lactiplantibacillus plantarum GV54 | ONPG | 27.38 | 0.2592 U/min | [14] |

| Lactobacillus plantarum HF571129 | ONPG | 6.644 | 147.5 µmol/min/mg | [15] |

| Recombinant from soil metagenome (Gal308) | ONPG | 2.7 | 464.7 s⁻¹ (kcat) | [16] |

Experimental Protocol for β-Galactosidase Assay Using ONPG

This section provides a detailed, step-by-step methodology for a typical β-galactosidase assay using ONPG. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Reagents and Buffers

-

Z-Buffer (pH 7.0): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄. The phosphate buffer maintains a stable pH, while Mg²⁺ is essential for enzyme activity.[17]

-

β-Mercaptoethanol (BME): Added fresh to Z-buffer to a final concentration of 50 mM. BME is a reducing agent that helps to protect the enzyme from oxidation and maintain its activity.[17]

-

ONPG Solution: 4 mg/mL in Z-buffer. This is the chromogenic substrate.[18]

-

Stop Solution: 1 M Na₂CO₃. This alkaline solution raises the pH, which denatures and inactivates the β-galactosidase, thus stopping the reaction. It also ensures that the o-nitrophenol is in its phenolate form, which is intensely yellow.[18][19]

-

Cell Lysis Reagent (optional): For intracellular enzyme assays, a reagent like PopCulture or mild detergents (e.g., Triton X-100) and/or physical methods like freeze-thaw cycles are used to permeabilize the cells and release the enzyme.[19][20]

Assay Procedure

-

Sample Preparation:

-

For purified enzyme, dilute the enzyme solution to the desired concentration in Z-buffer.

-

For cell lysates, grow cells under conditions that induce β-galactosidase expression. Harvest the cells and resuspend them in Z-buffer. Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles or addition of a lysis reagent).[19] Centrifuge to pellet cell debris and use the supernatant for the assay.[19]

-

-

Reaction Setup:

-

Initiation of Reaction:

-

Incubation:

-

Termination of Reaction:

-

Stop the reaction by adding the Stop Solution (e.g., 50 µL of 1 M Na₂CO₃).[18] The volume of the stop solution should be sufficient to raise the pH significantly.

-

-

Data Acquisition:

The following diagram outlines the general workflow for the β-galactosidase assay.

Caption: General workflow for a β-galactosidase assay.

Factors Influencing β-Galactosidase Activity

Several factors can influence the rate of ONPG hydrolysis and should be carefully controlled for reproducible results:

-

pH: Most bacterial β-galactosidases exhibit optimal activity at a neutral pH, typically between 6.5 and 7.5.[14][15][21] Deviations from this range can lead to a significant loss of activity.[22]

-

Temperature: The optimal temperature for β-galactosidase activity varies depending on the source organism. For E. coli, it is generally around 37°C. Higher temperatures can lead to enzyme denaturation and inactivation.[22]

-

Ionic Strength: The presence of specific ions is critical. Mg²⁺ is a required cofactor for many β-galactosidases, while Na⁺ or K⁺ can also enhance activity.[21][23] Conversely, heavy metal ions can be inhibitory.[23]

-

Inhibitors: Certain compounds can inhibit β-galactosidase activity. For instance, galactose, one of the reaction products, can act as a competitive inhibitor.[15] Isopropyl β-D-1-thiogalactopyranoside (IPTG), a non-metabolizable lactose analog, is also a competitive inhibitor.[24]

Conclusion

The hydrolysis of ONPG by β-galactosidase is a well-characterized enzymatic reaction that serves as a cornerstone for numerous applications in modern biological research. A thorough understanding of the enzyme's structure, its intricate double-displacement catalytic mechanism, and the factors that govern its activity is essential for the design and interpretation of experiments that rely on this robust reporter system. By carefully controlling experimental parameters and appreciating the underlying biochemical principles, researchers can effectively leverage this powerful tool to advance their scientific inquiries.

References

-

Vera, C., Guerrero, C., Aburto, C., Cordova, A., & Illanes, A. (2022). Conventional and non-conventional applications of β-galactosidases. Biochimica et Biophysica Acta (BBA)—Proteins and Proteomics, 1868(4), 140271. [Link]

-

Wikipedia. (n.d.). β-Galactosidase. [Link]

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein science : a publication of the Protein Society, 21(12), 1792–1807. [Link]

-

M-CSA. (n.d.). Beta-galactosidase. Mechanism and Catalytic Site Atlas. [Link]

-

Biology LibreTexts. (2021). 42: Beta-Galactosidase Test (ONPG). [Link]

-

Ardèvol, A., & Rovira, C. (2010). QM/MM Studies on the β-Galactosidase Catalytic Mechanism: Hydrolysis and Transglycosylation Reactions. Journal of Chemical Theory and Computation, 6(2), 421–433. [Link]

-

RCSB PDB. (n.d.). Molecule of the Month: Beta-galactosidase. [Link]

-

Matthews, B. W. (2005). The structure of E. coli beta-galactosidase. Comptes rendus biologies, 328(6), 549–556. [Link]

-

Star Republic. (n.d.). ONPG beta-galactosidase activity assay. [Link]

-

Biocompare. (n.d.). ONPG. [Link]

-

Bhowmik, T., Johnson, M. C., & Ray, B. (1987). Factors influencing synthesis and activity of β-galactosidase in Lactobacillus acidophilus. Journal of Industrial Microbiology, 2(1), 1-7. [Link]

-

Matthews, B. W. (2005). The structure of E. coli β-galactosidase. Comptes Rendus Biologies, 328(6), 549-556. [Link]

-

Aryal, S. (2023). ONPG Test- Principle, Procedure, Results, Uses. Microbe Notes. [Link]

-

van der Veen, B. A., Ganuza, E., Leemhuis, H., & Dijkhuizen, L. (2017). Biochemical Characterization of the Functional Roles of Residues in the Active Site of the β-Galactosidase from Bacillus circulans ATCC 31382. Biochemistry, 56(22), 2849–2859. [Link]

-

van der Veen, B. A., Ganuza, E., Leemhuis, H., & Dijkhuizen, L. (2017). Biochemical Characterization of the Functional Roles of Residues in the Active Site of the β-Galactosidase from Bacillus circulans ATCC 31382. Biochemistry, 56(22), 2849–2859. [Link]

-

Chakraborty, S., & Banerjee, P. C. (2000). Factors influencing beta-galactosidase activity of Aeromonas caviae. Indian journal of experimental biology, 38(10), 1058–1061. [Link]

-

Al-Absi, K. I., & Al-Shammaa, A. M. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences, 21(1), 1-9. [Link]

-

Griffiths, M., & Haché, S. (2016). Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. Analytical biochemistry, 509, 43–45. [Link]

- Ausubel, F. M., Brent, R., Kingston, R. E., Moore, D. D., Seidman, J. G., Smith, J. A., & Struhl, K. (Eds.). (2003). Current protocols in molecular biology. John Wiley & Sons.

-

AMSBIO. (n.d.). β-Galactosidase Assay Kit (ONPG). [Link]

-

Microbiology Info.com. (2022). ONPG Test - Principle, Procedure, Uses and Interpretation. [Link]

-

Held, P. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent. [Link]

-

Taylor & Francis. (n.d.). ONPG – Knowledge and References. [Link]

-

Mahalakshmi, G., Jayasri, M., & Sridevi, A. (2023). Kinetic and modeling analyses of lactose‑hydrolyzing β‑galactosidase from Lactiplantibacillus plantarum GV54. Biotechnology & Biotechnological Equipment, 37(1), 1-10. [Link]

-

Huber, R. E., Kurz, G., & Wallenfels, K. (1976). A quantitation of the factors which affect the hydrolase and transgalactosylase activities of β-galactosidase (E. coli) on lactose. Biochemistry, 15(9), 1994–2001. [Link]

-

OpenWetWare. (n.d.). Beta-galactosidase Kinetics. [Link]

-

Rojas, A. M., & Espejo, R. T. (1976). Induction and general properties of beta-galactosidase and beta-galactoside permease in Pseudomonas BAL-31. Journal of bacteriology, 128(2), 481–487. [Link]

-

Microbe Online. (2015). ONPG (β-galactosidase) Test: Principle, Procedure and Results. [Link]

-

Saqib, A. A. N., Hassan, M., Khan, N. F., & Baig, S. (2017). Sources of β-galactosidase and its applications in food industry. 3 Biotech, 7(1), 79. [Link]

-

Iqbal, S., Aghbashlo, M., & Chan, E. S. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. 3 Biotech, 6(1), 77. [Link]

-

Juers, D. H., Tiller, G. R., Dugdale, M. L., Matthews, B. W., & Huber, R. E. (2009). Direct and indirect roles of His-418 in metal binding and in the activity of beta-galactosidase (E. coli). Protein science : a publication of the Protein Society, 18(6), 1281–1292. [Link]

Sources

- 1. β-Galactosidase - Wikipedia [en.wikipedia.org]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. agilent.com [agilent.com]

- 7. The structure of E. coli beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The structure of E. coli β-galactosidase [comptes-rendus.academie-sciences.fr]

- 9. Direct and indirect roles of His-418 in metal binding and in the activity of β-galactosidase (E. coli) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pjlss.edu.pk [pjlss.edu.pk]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. xcessbio.com [xcessbio.com]

- 17. Beta-galactosidase Kinetics [rpdata.caltech.edu]

- 18. med.upenn.edu [med.upenn.edu]

- 19. Star Republic: Guide for Biologists [sciencegateway.org]

- 20. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. How is beta-galactosidase activity affected by pH and temperature? | AAT Bioquest [aatbio.com]

- 23. Sources of β-galactosidase and its applications in food industry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Induction and general properties of beta-galactosidase and beta-galactoside permease in Pseudomonas BAL-31 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Nitrophenyl β-D-galactopyranoside in Water and DMSO

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 3-Nitrophenyl β-D-galactopyranoside, a chromogenic substrate used for the detection of β-galactosidase activity. Recognizing the limited availability of specific quantitative solubility data for the 3-nitro (meta) isomer, this document offers a comprehensive analysis based on fundamental chemical principles, comparative data from its more common ortho and para isomers, and robust experimental protocols for researchers to empirically determine solubility and prepare solutions. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded understanding of how to effectively work with this compound.

Introduction: The Challenge of a Niche Substrate

3-Nitrophenyl β-D-galactopyranoside is a valuable tool in biochemistry and molecular biology. As a chromogenic substrate, it is cleaved by the enzyme β-galactosidase to release 3-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. This reaction provides a direct measure of enzyme activity, crucial for applications ranging from reporter gene assays in molecular genetics to identifying microbial species.

A fundamental prerequisite for utilizing this substrate is a thorough understanding of its solubility. The choice of solvent—typically an aqueous buffer for biological assays or an organic solvent like Dimethyl Sulfoxide (DMSO) for concentrated stock solutions—profoundly impacts experimental design, accuracy, and reproducibility.

However, a review of publicly available safety data sheets and supplier technical documents reveals a notable lack of specific quantitative solubility data for the 3-Nitrophenyl (meta) isomer (CAS: 3150-25-2)[1]. In contrast, extensive data exists for the more commonly used ortho (ONPG) and para (PNPG) isomers. This guide directly addresses this information gap by providing a framework for working with the meta-isomer, grounded in chemical theory and supplemented with reference data from its analogues.

This guide will:

-

Clearly distinguish the physicochemical properties of the meta, ortho, and para isomers.

-

Provide a qualitative analysis of the expected solubility of 3-Nitrophenyl β-D-galactopyranoside.

-

Present established solubility data for the reference isomers, ONPG and PNPG.

-

Deliver a detailed, field-proven protocol for empirically determining solubility and preparing validated solutions.

Physicochemical Properties of Nitrophenyl-β-D-galactopyranoside Isomers

The position of the nitro group on the phenyl ring subtly alters the molecule's polarity, crystal structure, and, consequently, its solubility. It is crucial to differentiate between the three isomers to ensure experimental accuracy.

| Property | 3-Nitrophenyl- (meta) | 2-Nitrophenyl- (ortho) | 4-Nitrophenyl- (para) |

| Synonym | m-Nitrophenyl-β-D-galactoside | o-Nitrophenyl-β-D-galactoside (ONPG)[2] | p-Nitrophenyl-β-D-galactopyranoside (PNPG)[3] |

| CAS Number | 3150-25-2[1] | 369-07-3[2] | 3150-24-1[3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₅NO₈ | C₁₂H₁₅NO₈ | C₁₂H₁₅NO₈ |

| Molecular Weight | 301.25 g/mol | 301.25 g/mol [2] | 301.3 g/mol [3][4] |

| Appearance | Crystalline Solid | Crystalline Solid | Solid[3][4] |

Solubility Profile of 3-Nitrophenyl β-D-galactopyranoside (meta-isomer)

Solubility in Water

Therefore, it is expected to be sparingly to moderately soluble in water. As with its isomers, solubility is likely enhanced by heating, sonication, and the use of buffered solutions, which can mitigate pH-dependent effects.

Solubility in Dimethyl Sulfoxide (DMSO)

Similarly, specific quantitative data for the meta-isomer's solubility in DMSO is not published. DMSO is a highly effective polar aprotic solvent, capable of dissolving a vast range of compounds. Its ability to act as a strong hydrogen bond acceptor and its large dipole moment make it an excellent solvent for molecules like nitrophenyl galactosides. It is anticipated that 3-Nitrophenyl β-D-galactopyranoside will exhibit significantly higher solubility in DMSO compared to water. This makes DMSO the ideal choice for preparing high-concentration stock solutions.

Reference Data: Solubility of ortho and para Isomers

For context and as a starting point for experimental design, the established solubility data for the ortho (ONPG) and para (PNPG) isomers are presented below. It must be emphasized that these values are for reference only and are not a direct substitute for the solubility of the meta-isomer.

o-Nitrophenyl-β-D-galactopyranoside (ONPG) Solubility

| Solvent | Solubility | Conditions & Notes |

| Water | 10 mg/mL | Yields a clear, colorless solution.[8] |

| 15 mg/mL | Yields a clear, faint yellow solution.[8] | |

| 20 mg/mL | Requires heat; yields a clear, yellowish solution.[8] | |

| DMSO | ~15 mg/mL | Data from a major chemical supplier. |

p-Nitrophenyl-β-D-galactopyranoside (PNPG) Solubility

| Solvent | Solubility | Conditions & Notes |

| Water | 5.83 mg/mL | Requires ultrasonic treatment, warming, and heat to 60°C.[9] |

| 10 mg/mL | Yields a clear, colorless to very faintly green solution.[5] | |

| PBS (pH 7.2) | ~0.09 mg/mL | Significantly lower solubility in buffered saline.[3][4] |

| DMSO | ≥ 10 mg/mL | Use of newly opened, non-hygroscopic DMSO is recommended.[9] |

This reference data suggests that a solubility of several milligrams per milliliter in both water (with assistance) and DMSO is a reasonable expectation for the meta-isomer.

Experimental Protocols

Given the absence of published data, an empirical approach is necessary. The following protocols provide a self-validating system for researchers to determine the approximate solubility and prepare working solutions.

Workflow for Empirical Solubility Determination

The following diagram outlines the logical workflow for systematically determining the solubility of a compound where established data is unavailable.

Caption: Workflow for empirically determining compound solubility.

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is designed for preparing a solution in an aqueous buffer, suitable for direct use in β-galactosidase assays.

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.0-7.5). Ensure the buffer is filtered and degassed if necessary.

-

Weighing: Accurately weigh a small amount of 3-Nitrophenyl β-D-galactopyranoside (e.g., 5 mg) into a sterile conical tube.

-

Initial Solvation: Add 1 mL of the prepared buffer to the tube.

-

Mechanical Agitation: Vortex the tube vigorously for 30-60 seconds.

-

Assisted Dissolution (Causality): If the solid is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Sonication uses high-frequency sound waves to create micro-cavitations, which disrupt the crystal lattice of the solid and accelerate its dissolution without excessive heating. Gentle warming (e.g., to 37-50°C) can also be applied, as increased kinetic energy enhances solvent-solute interactions.

-

Verification: Visually inspect the solution against a dark background to ensure no particulate matter remains.

-

pH Adjustment (If Needed): Check the pH of the final solution and adjust if necessary, as dissolving a solute can sometimes alter the buffer's pH.

-

Storage: Use the solution fresh for best results. Aqueous solutions are more susceptible to microbial growth and hydrolysis. If storage is required, filter-sterilize (0.22 µm filter) the solution and store at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. Protect from light.

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

This protocol is ideal for creating a concentrated stock that can be diluted into aqueous assay buffers, minimizing the final concentration of organic solvent.

-

Solvent Preparation: Use a fresh, unopened bottle of anhydrous (or low-water content) DMSO. DMSO is highly hygroscopic; absorbed water can reduce its solvating power for certain compounds.

-

Weighing: Accurately weigh a desired amount of 3-Nitrophenyl β-D-galactopyranoside (e.g., 10 mg) into a glass vial or a DMSO-compatible tube.

-

Solvation: Add the appropriate volume of DMSO to reach the target concentration (e.g., 1 mL for a 10 mg/mL solution).

-

Mechanical Agitation (Causality): Vortex the solution for 1-2 minutes. The strong solvating properties of DMSO mean that heating is often unnecessary and should be avoided to prevent potential compound degradation. Sonication can be used if dissolution is slow.

-

Verification: Ensure the solution is clear and free of any solid particles.

-

Storage: Dispense the stock solution into single-use aliquots in tightly sealed, DMSO-compatible tubes. Store at -20°C. This practice is critical to prevent degradation from repeated freeze-thaw cycles and to minimize water absorption from atmospheric moisture each time the stock is accessed.

Conclusion and Key Recommendations

Understanding the solubility of 3-Nitrophenyl β-D-galactopyranoside is paramount for its effective use. While direct quantitative data for this specific meta-isomer is scarce, a scientifically rigorous approach allows for its successful application.

-

Prioritize Empirical Testing: Always perform a preliminary solubility test in your specific solvent and buffer system to determine the practical working concentration range.

-

Choose the Right Solvent for the Job: Use DMSO for preparing high-concentration, long-term storage stocks. Use aqueous buffers for final working solutions to ensure biological compatibility.

-

Control for Solvent Effects: When using a DMSO stock, ensure the final concentration of DMSO in the assay is low (typically <1%, ideally <0.1%) and consistent across all samples, including controls, to avoid artifacts from solvent toxicity or enzyme inhibition.

-

Proper Storage is Crucial: Store all solutions, especially aqueous ones, protected from light. Aliquoting DMSO stocks at -20°C is the most reliable method for preserving compound integrity over time.

By following these guidelines, researchers can confidently prepare and utilize solutions of 3-Nitrophenyl β-D-galactopyranoside, ensuring the integrity and reproducibility of their experimental results.

References

-

Angene Chemical. 3-Nitrophenyl-beta-D-galactopyranoside Safety Data Sheet. [Link]

-

ChemBK. 4-nitrophenyl-β-D-galactopyranoside Properties. [Link]

-

Glycosynth. p-Nitrophenyl beta-D-galactopyranoside Product Page. [Link]

-

Chegg.com. Solved Background information:o-nitrophenyl-β-D-galactoside. [Link]

-

Wikipedia. ortho-Nitrophenyl-β-galactoside. [Link]

-

Roth Lab, University of California, Davis. Beta-Galactosidase Activity Assay. [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 4-Nitrophenyl b- D -galactopyranoside = 98 enzymatic 3150-24-1 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Glycosynth - p-Nitrophenyl beta-D-galactopyranoside [glycosynth.co.uk]

- 8. thomassci.com [thomassci.com]

- 9. medchemexpress.com [medchemexpress.com]

Mastering ONPG: A Technical Guide to Stability and Storage for Reproducible Results

For researchers, scientists, and drug development professionals relying on the enzymatic activity of β-galactosidase, the integrity of its chromogenic substrate, o-Nitrophenyl-β-D-galactopyranoside (ONPG), is paramount.[1][2] Inaccurate or inconsistent results can often be traced back to improperly handled or stored ONPG. This guide provides an in-depth, experience-driven overview of the critical factors governing ONPG stability and outlines validated protocols to ensure the reliability and reproducibility of your assays.

The Chemical Foundation of ONPG's Utility and Instability

ONPG is a synthetic, colorless substrate structurally analogous to lactose.[2][3][4] Its utility lies in the enzymatic cleavage by β-galactosidase, which hydrolyzes the β-galactoside bond. This reaction releases galactose and o-nitrophenol.[2][5] In an alkaline environment, o-nitrophenol converts to the o-nitrophenolate ion, which imparts a distinct yellow color that can be quantified spectrophotometrically, typically at a wavelength of 405-420 nm.[6][7][8][9]

The very chemical features that make ONPG an excellent substrate also render it susceptible to degradation. The molecule's stability is primarily influenced by temperature, light, moisture, and pH. Understanding these vulnerabilities is the first step toward mitigating them.

Storage and Handling of Solid ONPG: The First Line of Defense

Proper storage of ONPG in its solid, powdered form is the most critical factor in preserving its long-term integrity. The primary goal is to prevent premature hydrolysis and degradation.

Core Storage Recommendations

| Parameter | Condition | Rationale |

| Temperature | -20°C for long-term storage (≥ 4 years) | Minimizes thermal degradation and maintains the crystalline structure.[10][11] |

| 2-8°C for short-term storage (up to 2 years) | Slows down potential chemical degradation for frequently used stock.[1][6] | |

| Light | Store in an opaque or amber container in the dark. | ONPG is light-sensitive, and exposure, particularly to UV light, can cause photodegradation.[1][12] |

| Moisture | Keep in a tightly sealed container; store in a desiccator. | Moisture can lead to hydrolysis, breaking down the compound and reducing its purity.[1] |

| Chemical Environment | Store away from strong oxidizing agents, reducing agents, acids, and bases. | These chemicals can react with and degrade ONPG.[1] |

Expert Insight: While manufacturers often ship ONPG at ambient temperatures, this is for short-term transit.[11] Upon receipt, it is imperative to transfer it to the recommended storage conditions immediately. The typical shelf life under ideal conditions is between one to two years, but always refer to the manufacturer's expiration date.[1] Any change in appearance, such as discoloration or clumping, may indicate degradation, and the reagent should be discarded.

ONPG in Solution: Navigating the Challenges of Aqueous Stability

The preparation and storage of ONPG solutions present a greater challenge due to the increased potential for hydrolysis. Aqueous solutions of ONPG have limited stability and should ideally be prepared fresh for each experiment.[13][14]

Solvent Selection and Preparation

ONPG is soluble in various solvents, with water and aqueous buffers being the most common for enzymatic assays.[10]

-

Aqueous Buffers: For β-galactosidase assays, ONPG is often dissolved in a phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.3).[15] Gentle warming may be necessary to fully dissolve the powder.[15]

-

Organic Solvents: Stock solutions can be made in DMSO or dimethylformamide (DMF) at higher concentrations (e.g., 15-20 mg/ml) and stored frozen.[10] These can then be diluted into the final aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with the enzyme's activity.[10]

Storage of ONPG Solutions

If an aqueous solution must be stored, it should be for the shortest time possible.

| Solution Type | Storage Temperature | Maximum Duration | Key Considerations |

| Aqueous Buffer | 2-8°C | Not more than one day | The solution should be colorless.[16] Discard if any yellow tint develops. |

| Organic Stock (DMSO/DMF) | -20°C to -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles, which can degrade the product.[6] |

Causality in Practice: The development of a yellow color in an ONPG solution is a direct indicator of spontaneous hydrolysis, releasing o-nitrophenol. This leads to high background absorbance in your assay, reducing the signal-to-noise ratio and compromising the accuracy of your results.

The Impact of Stability on Assay Performance: A Mechanistic View

The stability of ONPG is not merely a matter of reagent longevity; it is intrinsically linked to the validity of the experimental data.

The enzymatic reaction is sensitive to pH and temperature. The optimal pH for β-galactosidase from E. coli is generally between 7.0 and 8.0.[17] The reaction is typically carried out at 37°C and then stopped by adding a high pH solution, such as 1 M sodium carbonate, which halts the enzymatic activity and maximizes the yellow color of the o-nitrophenol product.[9]

As the diagram illustrates, both enzymatic action and spontaneous degradation lead to the same light-absorbing product. Therefore, any pre-assay degradation of ONPG will contribute to the final absorbance reading, creating a false positive signal and artificially inflating the calculated enzyme activity.

Protocol for Quality Control of ONPG Solutions

To ensure the integrity of your results, a simple quality control check should be a routine part of your workflow.

Step-by-Step QC Protocol:

-

Prepare the ONPG solution as you would for your experiment.

-

Prepare a "No Enzyme" control by adding the ONPG solution to your assay buffer without any cell lysate or purified β-galactosidase.

-

Incubate this control under the same conditions as your experimental samples (e.g., 37°C for the duration of the assay).

-

Add the stop solution to the control.

-

Measure the absorbance at 405-420 nm.

Interpretation: The absorbance of this "No Enzyme" control should be negligible (close to the absorbance of the buffer alone). A significant yellow color and high absorbance reading indicate that your ONPG solution has degraded and should not be used.

Conclusion: Upholding Scientific Integrity

The reliability of a β-galactosidase assay is fundamentally dependent on the stability of the ONPG substrate. By understanding the chemical vulnerabilities of ONPG and implementing stringent storage and handling protocols, researchers can prevent substrate degradation, minimize background signal, and ensure the generation of accurate and reproducible data. Treating ONPG with the respect its chemical nature demands is a cornerstone of robust scientific practice.

References

- HUI BAI YI. (2025, August 1). What are the storage conditions for ONPG? - Blog.

-

Biology LibreTexts. (2021, August 1). 42: Beta-Galactosidase Test (ONPG). [Link]

-

Microbiology Info.com. (2022, August 10). ONPG Test - Principle, Procedure, Uses and Interpretation. [Link]

-

FDA. (2025, February 28). BAM R53: ONPG Test. [Link]

-

ResearchGate. (2018, October 11). Storage stability of ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) in native form and immobilized in the gelatine-based hydrogel matrix. [Link]

-

Microbe Notes. (2023, March 31). ONPG Test- Principle, Procedure, Results, Uses. [Link]

-

Taylor & Francis Online. ONPG – Knowledge and References. [Link]

-

Roth Lab, University of California, Davis. (2000, September 7). Beta-Galactosidase Activity Assay. [Link]

-

Canvax Biotech. ONPG β-Galactosidase Assay Kit – Colorimetric. [Link]

-

Notes for Biology. O-Nitrophenyl-β-D-Galactopyranoside (ONPG) test: Principle, Procedure, and Results. [Link]

-

Biology LibreTexts. (2024, October 21). 21: ONPG Assay. [Link]

-

ResearchGate. (2014, May 27). Enzymatic hydrolysis of O-nitrophenyl-β-D-galactopyranoside (ONPG) by β-galactosidase. [Link]

-

National Center for Biotechnology Information (NCBI). (2015, September 18). Investigation of Film with β-Galactosidase Designed for Stabilization and Handling in Dry Configuration. [Link]

Sources

- 1. What are the storage conditions for ONPG? - Blog [hbynm.com]

- 2. notesforbiology.com - notesforbiology Resources and Information. [notesforbiology.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. microbenotes.com [microbenotes.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Thermo Scientific ONPG (o-nitrophényl- -D-galactopyranoside) 5 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fr]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. ONPG (o-nitrophenyl-β-D-galactopyranoside) 5 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 12. goldbio.com [goldbio.com]

- 13. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 14. canvaxbiotech.com [canvaxbiotech.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. BAM R53: ONPG Test | FDA [fda.gov]

- 17. Investigation of Film with β-Galactosidase Designed for Stabilization and Handling in Dry Configuration - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the o-Nitrophenyl-β-D-galactopyranoside (ONPG) Test

This guide provides a comprehensive exploration of the o-Nitrophenyl-β-D-galactopyranoside (ONPG) test, a critical tool in microbiology for the differentiation of bacteria, particularly within the Enterobacteriaceae family. We will delve into the core biochemical principles, the enzymatic basis of the reaction, and the practical application of this rapid and reliable assay.

The Principle of Lactose Fermentation: A Two-Step Enzymatic Process

The ability of a microorganism to ferment lactose, a disaccharide composed of glucose and galactose, is a cornerstone of bacterial identification. This metabolic capability is not monolithic; it relies on the coordinated action of two key enzymes encoded by the lac operon:

-

β-galactoside Permease: This transmembrane protein is responsible for the active transport of lactose from the external environment across the bacterial cell wall and into the cytoplasm.

-

β-galactosidase: This intracellular enzyme catalyzes the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose, which can then enter the glycolytic pathway to generate energy.

Therefore, true lactose fermentation requires the functional expression of both enzymes. Bacteria that possess both are termed "lactose fermenters," while those lacking one or both are "non-lactose fermenters." However, a third group exists: "late" or "slow" lactose fermenters. These organisms possess β-galactosidase but lack a functional β-galactoside permease. Consequently, they ferment lactose very slowly, as the sugar can only enter the cell in minimal amounts through other, less efficient means. This delayed reaction can lead to misidentification in standard fermentation tests that rely on acid production from lactose, which can take days to become apparent.

The ONPG Test: Bypassing the Permease Barrier

The ONPG test was developed to rapidly identify bacteria that possess β-galactosidase, irrespective of their permease activity. This allows for the swift differentiation of true non-lactose fermenters from late lactose fermenters.

The Core Mechanism

The test utilizes a synthetic chromogenic substrate, o-Nitrophenyl-β-D-galactopyranoside (ONPG). Structurally, ONPG is an analog of lactose where the glucose molecule has been replaced by an o-nitrophenyl group.

Figure 2: Standard workflow for the ONPG disk test.

3.3. Interpretation of Results

The interpretation of the ONPG test is unambiguous and is summarized in the table below.

| Observation | Color of Suspension | Test Result | Interpretation | Example Organisms |

| After Incubation | Yellow | Positive | β-galactosidase is present. | Escherichia coli, Citrobacter, Shigella sonnei |

| After 24h Incubation | Colorless | Negative | β-galactosidase is absent. | Salmonella, Proteus, Shigella dysenteriae |

3.4. Quality Control

To ensure the integrity of the test results, it is imperative to perform quality control with known organisms.

-